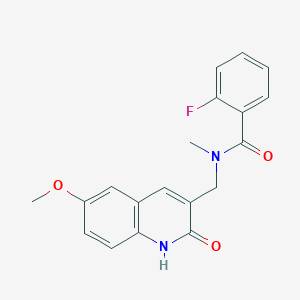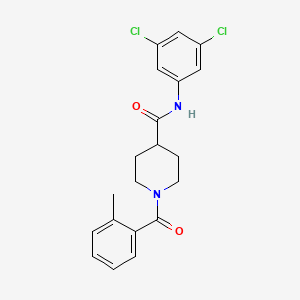
N-(3,5-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, commonly known as DCP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCP is a piperidine derivative that has been shown to exhibit various biological activities, making it a promising candidate for drug development and other research applications.
作用機序
DCP exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation. DCP has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins and play a role in cancer progression.
Biochemical and Physiological Effects:
DCP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. DCP has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
DCP has several advantages for use in lab experiments. It is a synthetic compound, which allows for greater control over its chemical properties and purity. DCP is also relatively stable and can be stored for extended periods without significant degradation. However, DCP has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving DCP. One area of interest is the development of DCP-based drugs for the treatment of inflammation and cancer. DCP has also been shown to exhibit potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action and potential applications of DCP in various areas of scientific research.
合成法
DCP can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with 2-methylbenzoyl chloride in the presence of piperidine and triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
DCP has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. DCP has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-13-4-2-3-5-18(13)20(26)24-8-6-14(7-9-24)19(25)23-17-11-15(21)10-16(22)12-17/h2-5,10-12,14H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMJXCZYUBROSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

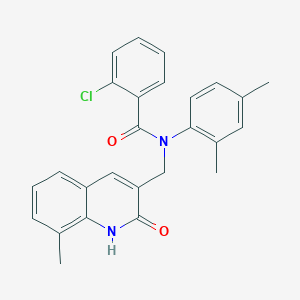
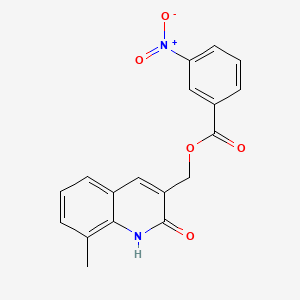
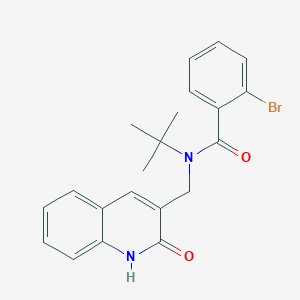
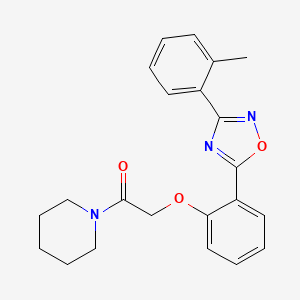
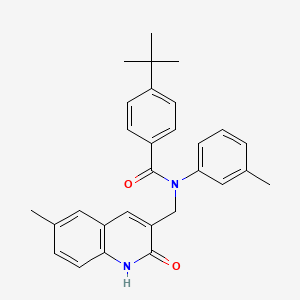
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)



![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

